molecular formula C13H25NS B13968314 (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol

Cat. No.: B13968314
M. Wt: 227.41 g/mol
InChI Key: KWQRCQXYVWMBBB-UHFFFAOYSA-N
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Description

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the isopropyl group and the methanethiol group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of certain enzymes or the activation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-2-azaspiro[45]decan-8-yl)methanethiol is unique due to the presence of both the isopropyl and methanethiol groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H25NS

Molecular Weight

227.41 g/mol

IUPAC Name

(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanethiol

InChI

InChI=1S/C13H25NS/c1-11(2)14-8-7-13(10-14)5-3-12(9-15)4-6-13/h11-12,15H,3-10H2,1-2H3

InChI Key

KWQRCQXYVWMBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(CC2)CS

Origin of Product

United States

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